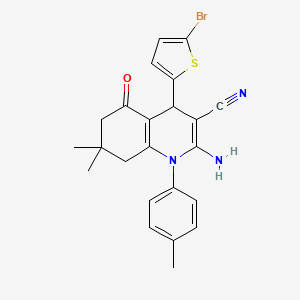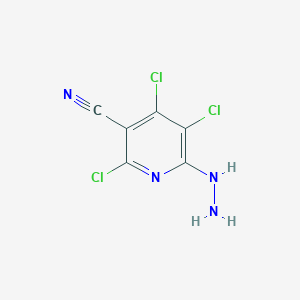![molecular formula C34H24Cl2N2O4 B11540807 2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11540807.png)
2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a fused isoindole system
Vorbereitungsmethoden
The synthesis of 2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone involves several steps, typically starting with the preparation of the isoindole core. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This intermediate can then undergo further functionalization and cyclization reactions to yield the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Wissenschaftliche Forschungsanwendungen
2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone include other isoindoline-1,3-dione derivatives. These compounds share a common core structure but differ in their substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- N-isoindoline-1,3-diones
- Fused multifunctionalized isoindole-1,3-diones
Eigenschaften
Molekularformel |
C34H24Cl2N2O4 |
|---|---|
Molekulargewicht |
595.5 g/mol |
IUPAC-Name |
5,14-bis(4-chlorophenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.02,10.03,7.012,16]octadeca-9,17-diene-4,6,13,15-tetrone |
InChI |
InChI=1S/C34H24Cl2N2O4/c35-18-6-10-20(11-7-18)37-31(39)25-16-24(17-4-2-1-3-5-17)26-22-14-15-23(27(26)30(25)34(37)42)29-28(22)32(40)38(33(29)41)21-12-8-19(36)9-13-21/h1-15,22-23,25,27-30H,16H2 |
InChI-Schlüssel |
TZLSYXPXABSRMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C3C4C=CC(C3=C1C5=CC=CC=C5)C6C4C(=O)N(C6=O)C7=CC=C(C=C7)Cl)C(=O)N(C2=O)C8=CC=C(C=C8)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11540727.png)
![1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11540728.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B11540731.png)
![4-(azepan-1-yl)-6-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11540736.png)
![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11540741.png)
![2-methyl-N-[(9Z)-3-methyl-9H-indeno[2,1-c]pyridin-9-ylidene]aniline](/img/structure/B11540742.png)


![3-(4-Methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B11540756.png)
![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11540761.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B11540769.png)
![Benzaldehyde, 5-bromo-2-hydroxy-, [4-[(2,5-dimethylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11540780.png)

![Ethyl 2'-amino-3'-cyano-6'-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11540793.png)
